molecular formula C22H23N3O3 B11232204 N,N-diethyl-2-oxo-1-[2-oxo-2-(phenylamino)ethyl]-1,2-dihydroquinoline-4-carboxamide

N,N-diethyl-2-oxo-1-[2-oxo-2-(phenylamino)ethyl]-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11232204
M. Wt: 377.4 g/mol
InChI Key: WEQRJNDCJHWRIC-UHFFFAOYSA-N
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Description

N,N-DIETHYL-2-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives This compound is known for its unique chemical structure, which includes a quinoline core, a phenylcarbamoyl group, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-2-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenylcarbamoyl group is then introduced through a carbamoylation reaction, often using phenyl isocyanate as the reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-2-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The phenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

N,N-DIETHYL-2-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-DIETHYL-2-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, but initial studies suggest that it may interact with key proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-2-oxo-2-phenylacetamide: Shares a similar diethylamino group but differs in the core structure.

    Diethyl (2-oxo-2-phenylethyl)phosphonate: Contains a phosphonate group instead of a carbamoyl group.

Uniqueness

N,N-DIETHYL-2-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its quinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

1-(2-anilino-2-oxoethyl)-N,N-diethyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C22H23N3O3/c1-3-24(4-2)22(28)18-14-21(27)25(19-13-9-8-12-17(18)19)15-20(26)23-16-10-6-5-7-11-16/h5-14H,3-4,15H2,1-2H3,(H,23,26)

InChI Key

WEQRJNDCJHWRIC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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